

# Immunological markers detected by fourthgeneration HIV screening

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GR 87389 |           |
| Cat. No.:            | B124744  | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

Fourth-generation HIV screening assays represent a significant advancement in the early detection of HIV infection. By simultaneously identifying both HIV-1 p24 antigen and antibodies to HIV-1 and HIV-2, these tests substantially reduce the diagnostic window compared to previous generations of assays. This guide provides a detailed overview of the core immunological markers, assay performance, and the methodologies employed in these critical diagnostic tools.

### **Core Immunological Markers**

Fourth-generation assays are designed to detect two primary types of immunological markers present during different stages of HIV infection:

- HIV-1 p24 Antigen: The p24 antigen is a structural core protein of the HIV-1 virus.[1] It becomes detectable in the blood as early as 14 days post-exposure, peaking before the appearance of antibodies.[2] Its presence is a direct indicator of active viral replication and is the key to diagnosing acute HIV-1 infection.[3][4] High levels of p24 are characteristic of the brief period between infection and seroconversion.[1]
- HIV-1 and HIV-2 Antibodies (IgM and IgG): The host immune system produces antibodies in response to viral antigens.[5] Fourth-generation tests are designed to detect antibodies



against both HIV-1 (including the diverse Group M and Group O) and HIV-2.[6][7] The inclusion of both IgM and IgG antibody detection allows for the identification of infection from the early post-seroconversion phase through chronic stages.[3]

The simultaneous detection of both p24 antigen and antibodies allows these assays to bridge the "window period" where only one marker may be present, thus enabling earlier and more accurate diagnosis.[8]

#### **Timeline of Marker Detection**

The ability of fourth-generation assays to detect HIV infection earlier than previous generations is due to the different timelines for the appearance of p24 antigen and antibodies.







Click to download full resolution via product page

Caption: Timeline of HIV marker appearance and corresponding test detection windows.

# **Quantitative Data Presentation: Assay Performance**

The performance of fourth-generation HIV assays is characterized by high sensitivity and specificity. The tables below summarize performance data for several widely used commercial assays.

Table 1: Sensitivity of Fourth-Generation HIV Assays

| Assay                               | Sensitivity (95% CI)       | Population/Sample<br>Type           | Citation |
|-------------------------------------|----------------------------|-------------------------------------|----------|
| Elecsys HIV Duo                     | 100.00% (99.81–<br>100.00) | Diverse US & non-<br>US populations | [5]      |
| Abbott ARCHITECT<br>HIV Ag/Ab Combo | 100%                       | General                             | [9]      |
| Bio-Rad GS HIV<br>Combo Ag/Ab EIA   | 100% (99.70-100.0)         | General                             | [10]     |

| General 4th Gen Assays | >99.7% | General |[6] |

Table 2: Specificity of Fourth-Generation HIV Assays

| Assay                             | Specificity (95% CI)     | Population/Sample<br>Type           | Citation |
|-----------------------------------|--------------------------|-------------------------------------|----------|
| Elecsys HIV Duo                   | 99.84% (99.73–<br>99.91) | Diverse US & non-<br>US populations | [5]      |
| Bio-Rad GS HIV<br>Combo Ag/Ab EIA | 99.87% (99.76–99.93)     | Low-risk populations                | [7]      |
| Bio-Rad GS (4th Gen)              | 99.91% (99.84–99.96)     | Low-prevalence                      | [11]     |



| General 4th Gen Assays | >99.5% | General |[6] |

Table 3: Diagnostic Window Periods

| Test<br>Generation    | Markers<br>Detected         | Median<br>Window Period | Time to 99%<br>Detection | Citation |
|-----------------------|-----------------------------|-------------------------|--------------------------|----------|
| Fourth-<br>Generation | p24 Antigen &<br>HIV-1/2 Ab | 18 days                 | 44 days                  | [1]      |
| Third-Generation      | HIV-1/2 Ab (IgG,            | ~21 days                | ~60 days                 | [9][12]  |

| First/Second-Generation | HIV-1 Ab (IgG) | 6-12 weeks | >12 weeks |[12] |

## **Experimental Protocols and Methodologies**

Fourth-generation HIV screening tests are typically based on enzyme-linked immunosorbent assay (ELISA), enzyme immunoassay (EIA), or chemiluminescent microparticle immunoassay (CMIA) principles.[4][11] The core methodology involves a "sandwich" immunoassay format.





Click to download full resolution via product page

Caption: Generalized experimental workflow for fourth-generation HIV immunoassays.



The ARCHITECT HIV Ag/Ab Combo assay is a two-step chemiluminescent microparticle immunoassay (CMIA).[13]

- Sample Preparation: Use human serum or plasma (collected with EDTA or heparin).
  Centrifuge specimens before use.[9]
- Step 1: Incubation and Binding:
  - The patient sample, wash buffer, assay diluent, and paramagnetic microparticles are combined.
  - The microparticles are coated with recombinant HIV-1/HIV-2 antigens and monoclonal anti-p24 antibodies.[13]
  - If present in the sample, HIV-1/2 antibodies bind to the coated antigens, and p24 antigen binds to the coated anti-p24 antibodies.
- Wash: After incubation, a magnetic field is applied to hold the microparticles while unbound materials are washed away.
- Step 2: Conjugate Addition and Sandwich Formation:
  - Acridinium-labeled anti-p24 antibody conjugate is added, which binds to the captured p24 antigen.
  - Biotinylated HIV-1/2 antigens are also added, which bind to the captured anti-HIV antibodies. This is followed by the addition of acridinium-labeled anti-biotin antibodies.
- Second Wash: A subsequent wash cycle removes unbound conjugate.
- Signal Generation: Pre-Trigger and Trigger Solutions are added to the reaction mixture. The resulting chemiluminescent reaction is measured as relative light units (RLUs).[9]
- Interpretation: The instrument calculates a signal-to-cutoff (S/CO) ratio. A specimen with an S/CO value ≥ 1.00 is considered reactive.

This assay is an enzyme immunoassay based on the sandwich principle.[6]



- Sample Preparation: Use human serum or plasma.
- Incubation:
  - Add 100 μL of specimen, controls, and calibrators to microplate wells.[6]
  - The solid phase (microplate wells) is coated with monoclonal anti-p24 antibodies and recombinant/synthetic HIV-1 (gp160, Group O peptide) and HIV-2 antigens.
  - Incubate for 60 minutes at 37°C.
- Wash: Wash the wells 5 times with diluted wash buffer to remove unbound materials.
- Conjugate Addition:
  - Add 100 μL of Conjugate 1 (peroxidase-conjugated anti-p24) and Conjugate 2 (peroxidase-conjugated HIV-1/2 antigens) to each well.
  - Incubate for 60 minutes at 37°C.
- Second Wash: Repeat the wash step as described above.
- Substrate Addition and Color Development:
  - Add 100 μL of the substrate solution (TMB) to each well.
  - Incubate for 30 minutes at room temperature in the dark. A color develops in the presence of the bound enzyme.
- Stopping the Reaction: Add 100 μL of Stop Solution (sulfuric acid) to each well.
- Interpretation: Read the optical density (OD) at 450 nm with a reference wavelength of 620-630 nm. The specimen OD is compared to a calculated cutoff value to determine reactivity.
  [6]

## **Diagnostic Logic and Confirmatory Pathway**



A reactive result from a fourth-generation screening assay is considered a preliminary positive and requires confirmation. The Centers for Disease Control and Prevention (CDC) recommends a specific algorithm for laboratory diagnosis.[2][12]



Click to download full resolution via product page

Caption: CDC-recommended algorithm for HIV diagnosis using a 4th-gen initial test.

This algorithm begins with the sensitive fourth-generation assay.[14] A reactive result is followed by an antibody differentiation assay to confirm the presence of antibodies and distinguish between HIV-1 and HIV-2.[15] If the initial screen is reactive but the differentiation assay is negative or indeterminate, it may indicate a very early acute infection where antibodies



have not yet developed. In this case, an HIV-1 Nucleic Acid Test (NAT) is performed to detect viral RNA directly.[15][16]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. fda.gov [fda.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. huttc.org [huttc.org]
- 4. What Is a 4th Generation HIV Test? [healthline.com]
- 5. What is a 4th generation HIV test and how does it work? [medicalnewstoday.com]
- 6. wwwn.cdc.gov [wwwn.cdc.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. Fourth generation assays for HIV testing PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the Abbott ARCHITECT HIV Ag/Ab combo assay for determining recent HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding 4th Generation HIV Tests: How They Work and Why They Matter [vanguarddiagnostics.com]
- 12. HIV Testing Clinical Guidelines Program [hivguidelines.org]
- 13. fda.gov [fda.gov]
- 14. Laboratory testing for the diagnosis of HIV infection: updated recommendations [stacks.cdc.gov]
- 15. Core Concepts HIV Diagnostic Testing Screening and Diagnosis National HIV Curriculum [hiv.uw.edu]
- 16. Figure 2, HIV Laboratory Testing Algorithm [a] HIV Testing NCBI Bookshelf [ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Immunological markers detected by fourth-generation HIV screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124744#immunological-markers-detected-by-fourth-generation-hiv-screening]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com